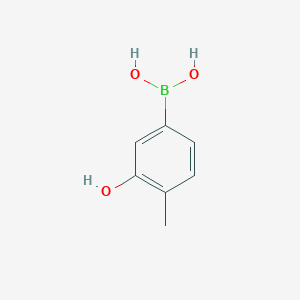

3-Hydroxy-4-methylphenylboronic acid

Descripción general

Descripción

3-Hydroxy-4-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative, characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methylphenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. Another method includes the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydroboration reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, such as biphenyls, phenols, and other aromatic compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

Catalytic Reactions

3-Hydroxy-4-methylphenylboronic acid serves as a crucial reagent in several catalytic reactions. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study by Cammidge and Miyaura, this compound was successfully employed in the coupling of aryl halides with phenols to produce biaryl compounds. The reaction conditions were optimized using various catalysts, demonstrating high yields and selectivity .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | [Rh(cod)Cl]2, KOH in dioxane at 20°C | 85 |

Medicinal Chemistry

Drug Development

This compound has been identified as a building block for synthesizing biologically active molecules. It has shown potential in developing inhibitors for various targets, such as g-secretase and dopamine receptors.

Case Study: G-Secretase Inhibitors

Research highlighted the synthesis of g-secretase inhibitors using this compound as a key intermediate. These inhibitors are significant in Alzheimer's disease research due to their role in modulating amyloid-beta production .

| Compound Type | Target | Reference |

|---|---|---|

| G-Secretase Inhibitor | Alzheimer's Disease | Owens et al., Bioorg. Med. Chem. Lett. (2003) |

Material Science

Polymer Chemistry

In material science, this compound is utilized for synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength.

Case Study: Boron-Containing Polymers

A study demonstrated the incorporation of this boronic acid into polymer matrices, resulting in materials with improved flame retardancy and mechanical properties. The polymers were characterized using NMR and HPLC techniques to assess their structural integrity and performance .

| Polymer Type | Properties | Characterization Method |

|---|---|---|

| Boron-Containing Polymer | Enhanced thermal stability | NMR, HPLC |

Analytical Chemistry

Chromatography Applications

this compound is also employed in analytical chemistry for the development of chromatographic methods to separate and quantify phenolic compounds.

Case Study: HPLC Method Development

A method was developed using high-performance liquid chromatography (HPLC) that incorporated this boronic acid for the separation of phenolic substances from complex mixtures, demonstrating high resolution and sensitivity .

| Analytical Method | Application | Performance Metrics |

|---|---|---|

| HPLC | Separation of phenolic compounds | High resolution |

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-4-methylphenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-Hydroxyphenylboronic acid

Uniqueness

3-Hydroxy-4-methylphenylboronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other similar boronic acids, making it a valuable reagent in specific synthetic applications .

Actividad Biológica

3-Hydroxy-4-methylphenylboronic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBO

- Molecular Weight : 195.02 g/mol

- IUPAC Name : this compound

The boronic acid functional group allows it to interact with various biological molecules, making it a valuable tool in biochemical research.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and molecular recognition processes. The compound has been studied for its interactions with several biological targets, including:

- Enzymes : It acts as an inhibitor for specific enzymes, particularly β-lactamases, which are critical in antibiotic resistance. Research indicates that it can enhance the efficacy of β-lactam antibiotics when used in combination therapies .

- Receptors : The compound has shown potential in modulating receptor activity, which may lead to therapeutic effects in various diseases .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has been shown to inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

- Inhibition of β-lactamases : A study highlighted the effectiveness of this compound as a reversible inhibitor of class C β-lactamases. It was found to enhance the activity of cephalosporin C against resistant strains of bacteria .

- Neuroprotective Effects : Another investigation explored its neuroprotective properties, revealing that it could activate neurotrophic signaling pathways, potentially offering therapeutic benefits for neurodegenerative diseases .

Applications in Drug Development

Due to its versatile biological activities, this compound is being explored as a lead compound for drug development. Its ability to inhibit specific enzymes makes it a candidate for designing novel therapeutics aimed at overcoming drug resistance in bacterial infections and targeting cancer cells.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(3-hydroxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFGFBGCIAWVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400517 | |

| Record name | 3-Hydroxy-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216019-35-1 | |

| Record name | 3-Hydroxy-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.